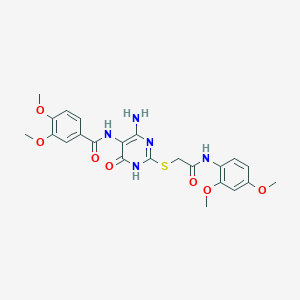

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

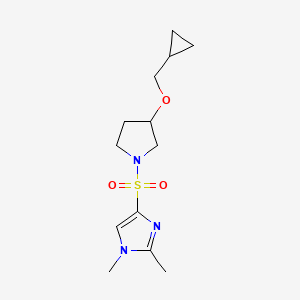

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and multiple amine and ether groups . The compound also has a thioether group, which is an ether in which the oxygen atom has been replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a rigid, planar structure, while the amine and ether groups may allow for hydrogen bonding and other interactions .科学研究应用

Anticancer Drug Development

This compound is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Inhibition of Tubulin Polymerization

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a related compound, potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in three cancer cell lines . This suggests that our compound may have similar properties.

Aurora Kinase A Inhibition

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . One of the derivatives, 2- (2-Amino-6- (2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, selectively inhibited Aurora kinase A (AURKA) activity . This suggests that our compound may also inhibit AURKA.

Cell Cycle Arrest

The derivative mentioned above caused the accumulation of the G2/M phase of the cell cycle . This suggests that our compound may also cause cell cycle arrest.

Induction of Apoptotic Cell Death

The derivative triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . This suggests that our compound may also induce apoptotic cell death.

Antiviral Activity

2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral properties . This suggests that our compound may also have antiviral activity.

Antimicrobial Activity

2-aminothiazole derivatives also possess antimicrobial properties . This suggests that our compound may also have antimicrobial activity.

Anti-inflammatory Activity

2-aminothiazole derivatives possess anti-inflammatory activities . This suggests that our compound may also have anti-inflammatory activity.

未来方向

作用机制

Target of Action

The primary target of this compound is Aurora kinase A (AURKA) . AURKA is a protein kinase that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

The compound selectively inhibits AURKA activity . It binds to AURKA, reducing its phosphorylation at Thr283 . This inhibition disrupts the normal function of AURKA, leading to changes in cell division .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing properly .

Result of Action

The compound’s action results in the accumulation of cells in the G2/M phase of the cell cycle . It also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells .

属性

IUPAC Name |

N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7S/c1-32-13-6-7-14(16(10-13)34-3)25-18(29)11-36-23-27-20(24)19(22(31)28-23)26-21(30)12-5-8-15(33-2)17(9-12)35-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLLPSBSNUEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

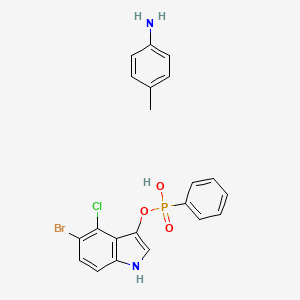

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)

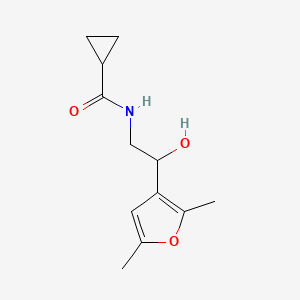

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2788723.png)

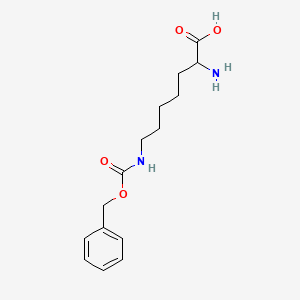

![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2788728.png)

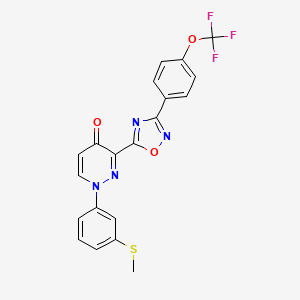

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2788730.png)